molecular formula C9H18 B13804715 2-Isopropyl-1-hexene CAS No. 62187-11-5

2-Isopropyl-1-hexene

Cat. No.: B13804715
CAS No.: 62187-11-5
M. Wt: 126.24 g/mol
InChI Key: NJABDGXGZQHAJZ-UHFFFAOYSA-N
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Description

2-Isopropyl-1-hexene is an organic compound with the molecular formula C9H18. It is a branched hydrocarbon featuring a double bond, making it an alkene. This compound is also known by its IUPAC name, 2-Methyl-3-methyleneheptane . It is a colorless liquid at room temperature and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropyl-1-hexene can be synthesized through several methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 2-isopropyl-1-hexanol using acid catalysts such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.

    Alkylation Reactions: Another method involves the alkylation of 1-hexene with isopropyl halides in the presence of a strong base like potassium tert-butoxide.

Industrial Production Methods: Industrial production of this compound often involves the catalytic cracking of larger hydrocarbons. This process breaks down complex hydrocarbons into simpler molecules, including alkenes like this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-1-hexene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon can convert it to 2-isopropylhexane.

    Substitution: It can undergo halogenation reactions where halogens like bromine or chlorine add across the double bond to form dihalides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).

Major Products Formed:

Scientific Research Applications

2-Isopropyl-1-hexene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-1-hexene involves its reactivity due to the presence of the double bond. The double bond can participate in various addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as electrophilic addition in halogenation or nucleophilic attack in oxidation reactions .

Comparison with Similar Compounds

    1-Hexene: A straight-chain alkene with a similar molecular formula but different structure.

    2-Methyl-1-pentene: Another branched alkene with a similar structure but different branching.

    3-Methyl-1-hexene: A branched alkene with a different position of the double bond.

Uniqueness: 2-Isopropyl-1-hexene is unique due to its specific branching and the position of the double bond, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry .

Biological Activity

2-Isopropyl-1-hexene is an unsaturated hydrocarbon categorized as an α-olefin. Its structure, characterized by a double bond between the second and first carbon atoms, contributes to its reactivity and potential biological activity. This article delves into the biological activity of this compound, examining its effects on cellular systems, potential therapeutic applications, and toxicity profiles.

This compound has the molecular formula C9H18\text{C}_9\text{H}_{18} and a molecular weight of 126.24 g/mol. Its structure can be represented as follows:

CH3CH=C(CH3)CH2CH2CH3\text{CH}_3\text{CH}=\text{C}(\text{CH}_3)\text{CH}_2\text{CH}_2\text{CH}_3

Antioxidant Properties

Research has indicated that compounds with similar structures to this compound may exhibit significant antioxidant properties. For instance, studies on isoprenoid compounds have shown that certain derivatives can scavenge free radicals effectively, which may suggest a similar potential for this compound .

Table 1: Antioxidant Activity of Related Compounds

CompoundIC50 (µg/mL)Mechanism of Action
Kurarinol A1.21ABTS radical scavenging
Quercetin16DPPH radical scavenging
Luteolin23Inhibition of lipid peroxidation

Cytotoxic Effects

The cytotoxicity of this compound has not been extensively studied; however, related compounds in its class have shown varying degrees of cytotoxicity against cancer cell lines. For example, studies have demonstrated that certain isoprenoids can induce apoptosis in tumor cells . The mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular stress and death.

Case Study: Cytotoxicity Testing
In a study evaluating the cytotoxic effects of various α-olefins, including derivatives of hexene, it was observed that these compounds could inhibit cell proliferation in human cancer cell lines such as HepG2 and A549 at specific concentrations .

Mutagenicity and Toxicity

Toxicological assessments have indicated that this compound does not exhibit significant mutagenic properties. In Ames tests conducted with structurally similar compounds, no increases in revertant colonies were observed at concentrations up to 5000 μg/plate . Furthermore, the compound was evaluated for clastogenic activity in human lymphocytes, showing no significant effects at non-cytotoxic concentrations.

Table 2: Toxicological Profile

EndpointResult
MutagenicityNegative
ClastogenicityNegative
Cytotoxicity Thresholds>500 μg/mL

Properties

CAS No.

62187-11-5

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

2-methyl-3-methylideneheptane

InChI

InChI=1S/C9H18/c1-5-6-7-9(4)8(2)3/h8H,4-7H2,1-3H3

InChI Key

NJABDGXGZQHAJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)C(C)C

Origin of Product

United States

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